molecular formula C8H10N2O B14705969 7-Amino-3,4-dihydro-1H-2,3-benzoxazine CAS No. 21038-16-4

7-Amino-3,4-dihydro-1H-2,3-benzoxazine

Cat. No.: B14705969
CAS No.: 21038-16-4
M. Wt: 150.18 g/mol
InChI Key: WEYTUUBWDDEAGG-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . Alternatively, a two-step synthesis can be performed where the amine is first reacted with formaldehyde to form an N,N-dihydroxymethylamine, which then reacts with the phenol to form the oxazine ring .

Industrial Production Methods: Industrial production of benzoxazines, including this compound, often involves the use of catalysts to reduce the curing temperature and enhance the reaction rate. The process can be optimized to produce high yields of the desired product with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products:

Scientific Research Applications

7-Amino-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

21038-16-4

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4-dihydro-1H-2,3-benzoxazin-7-amine

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2

InChI Key

WEYTUUBWDDEAGG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1)C=C(C=C2)N

Origin of Product

United States

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